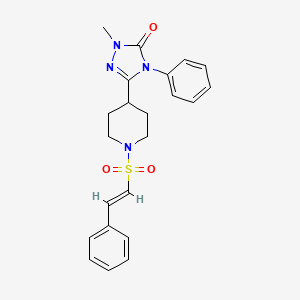
(E)-1-méthyl-4-phényl-3-(1-(styrènesulfonyl)pipéridin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-methyl-4-phenyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality (E)-1-methyl-4-phenyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-methyl-4-phenyl-3-(1-(styrylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Ce composé a été étudié pour ses propriétés antimicrobiennes. Dans une étude de Vankadari et al., une série de 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)pipéridin-1-yl)méthyl)-5-phényl-1,3,4-oxadiazoles substitués ont été synthétisés. Ces composés ont montré une activité antibactérienne significative et une activité antifongique modérée. Des études de docking ont en outre confirmé leur efficacité contre les organismes bactériens et fongiques .
Recherche en chimie médicinale
La structure du composé comprend un cycle 1,2,4-triazole, qui a été exploré en chimie médicinale. Les triazoles ont démontré diverses activités biologiques, notamment des effets anti-VIH, antituberculeux, antiviraux, antibactériens et anticancéreux. Les chercheurs ont utilisé ce squelette pour développer des agents thérapeutiques potentiels .
Dérivés de pyrazole
La présence de la partie pyrazole dans ce composé est remarquable. Les pyrazoles sont des composants hétérocycliques essentiels avec des profils pharmacologiques. Ils sont utilisés dans les médicaments à diverses fins, y compris les propriétés anti-inflammatoires, analgésiques, vasodilatatrices et antidépressives. De plus, les pyrazoles jouent un rôle dans le traitement du cancer et la cytoprotection .
Hydrazones
Les hydrazones, telles que celle formée dans ce composé, présentent une large gamme de propriétés biologiques et pharmacologiques. Celles-ci comprennent des effets antimicrobiens, anti-inflammatoires, analgésiques, antifongiques, antituberculeux, antiviraux, anticancéreux et cardioprotecteurs. Leur polyvalence les rend précieuses pour le développement de médicaments .
Liaison enzymatique et stabilité
La rigidité et la stabilité des 1,2,3-triazoles les rendent attractives pour la liaison aux enzymes. Les chercheurs ont exploré leurs capacités de liaison hydrogène et les ont utilisées comme pharmacophores dans la découverte de médicaments. La partie triazole de ce composé peut contribuer à ses interactions potentielles avec les enzymes .
Effets cytotoxiques
Dans une étude sur des dérivés apparentés du 1,2,4-triazole, certains composés ont démontré des effets cytotoxiques. Bien que des données spécifiques sur ce composé ne soient pas disponibles, il convient de tenir compte de son impact potentiel sur la viabilité cellulaire .
Propriétés
IUPAC Name |
2-methyl-4-phenyl-5-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-24-22(27)26(20-10-6-3-7-11-20)21(23-24)19-12-15-25(16-13-19)30(28,29)17-14-18-8-4-2-5-9-18/h2-11,14,17,19H,12-13,15-16H2,1H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUVJTQTKLEOHF-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({[2,3'-bipyridine]-4-yl}methyl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2492922.png)
![Spiro[chromane-2,3'-thietan]-4-one](/img/structure/B2492923.png)
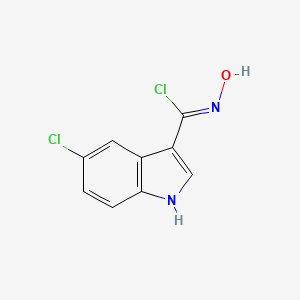
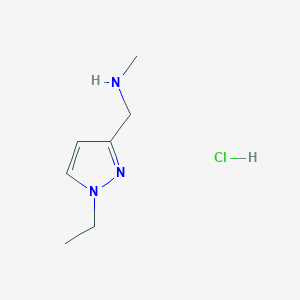
![1-[(2-Fluorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2492928.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2492931.png)
![[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2492933.png)

![N-{4-[(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2492937.png)
![5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2492938.png)
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492940.png)
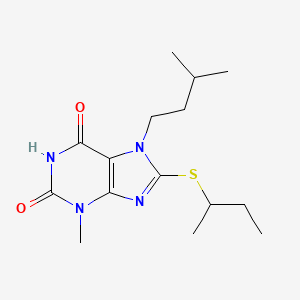
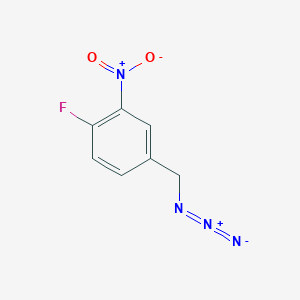
![6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2492944.png)
